Tert-butyl 4-aminobutyl(methyl)carbamate

Catalog No.
S672464
CAS No.
144222-23-1
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-aminobutyl(methyl)carbamate

CAS Number

144222-23-1

Product Name

Tert-butyl 4-aminobutyl(methyl)carbamate

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-methylcarbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3

InChI Key

CIZQQISFIQZTDF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCCCN

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCN

Application in Synthesis

Field: Organic Chemistry

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate is used in the synthesis of various organic compounds. It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Methods of Application: The specific methods of application can vary depending on the target compound. In general, this compound can be used as a reagent in palladium-catalyzed reactions .

Results or Outcomes: The use of Tert-butyl 4-aminobutyl(methyl)carbamate in these reactions has been shown to successfully synthesize the desired compounds .

Application in Neurological Research

Field: Neurology

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate has been studied for its potential use in neurological research. In vitro studies suggested that this compound can act as both a β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Methods of Application: This compound was tested in vitro, likely using neuronal cell cultures .

Results or Outcomes: The compound was found to inhibit both β-secretase and acetylcholinesterase, potentially preventing the aggregation of amyloid beta peptide and the formation of fibrils .

Application in Suzuki Reaction

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate is used in the Suzuki reaction, a type of cross-coupling reaction, to synthesize various organic compounds .

Methods of Application: The compound is used as a reagent in the Suzuki reaction, which is a type of palladium-catalyzed cross-coupling reaction .

Results or Outcomes: The use of Tert-butyl 4-aminobutyl(methyl)carbamate in the Suzuki reaction has been shown to successfully synthesize the desired compounds .

Application in Preparation of Pharmacologically Active Compounds

Field: Pharmacology

Summary of the Application: Tert-butyl 4-aminobutyl(methyl)carbamate is used in the preparation of pharmacologically active compounds. It has been used in the preparation of spermidine analogues and in the introduction of a C4-spacer .

Methods of Application: The specific methods of application can vary depending on the target compound. In general, this compound can be used as a reagent in various chemical reactions .

Tert-butyl 4-aminobutyl(methyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of approximately 202.298 g/mol. It is classified under carbamates, which are esters or salts of carbamic acid. This compound is characterized by its tert-butyl group, which enhances its lipophilicity and stability, making it useful in various applications. The compound appears as a liquid with a density of about 0.972 g/cm³ and has a boiling point of approximately 276.6 °C .

There is no known mechanism of action specific to Tert-Butyl 4-Aminobutyl(methyl)carbamate. As mentioned earlier, similar molecules with Boc protecting groups are often intermediates and may not have a specific biological function.

  • Carbamates: Some carbamate compounds can be cholinesterase inhibitors, which can affect the nervous system. However, the impact of this specific molecule is unknown and requires further investigation.
  • Organic compound: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.
Typical of carbamates, including hydrolysis, where it reacts with water to form the corresponding amine and carbamic acid. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the amino group, allowing for further functionalization or derivatization. The stability of the tert-butyl group also influences its reactivity, often making it less susceptible to certain nucleophilic attacks compared to less sterically hindered carbamates .

The synthesis of tert-butyl 4-aminobutyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutyl methylamine under controlled conditions. This method can be optimized by varying the reaction temperature and solvent to enhance yield and purity. Alternative synthesis routes may include the use of protective group strategies to selectively introduce the tert-butyl group while minimizing side reactions .

Example Synthesis Reaction

text
tert-Butyl carbamate + 4-Aminobutyl methylamine → Tert-butyl 4-aminobutyl(methyl)carbamate

Tert-butyl 4-aminobutyl(methyl)carbamate finds applications in various fields including:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agriculture: Potential use as a pesticide or herbicide component due to its antimicrobial properties.
  • Material Science: In the development of polymers or coatings where enhanced stability and lipophilicity are desired .

Interaction studies involving tert-butyl 4-aminobutyl(methyl)carbamate have focused on its compatibility with various biological systems. Preliminary research indicates that it may interact favorably with certain cellular components, enhancing its potential as a drug delivery agent or therapeutic compound. Further studies are required to elucidate these interactions fully and assess their implications for safety and efficacy in practical applications .

Similar compounds to tert-butyl 4-aminobutyl(methyl)carbamate include:

Comparison Table

Compound NameKey FeaturesUnique Aspects
Tert-butyl N-(4-aminobutyl)carbamateLacks methyl groupMore reactive due to less steric hindrance
N-Boc-1,4-diaminobutaneCommonly used in organic synthesisNo tert-butyl group
N-methyl-N-(tert-butoxycarbonyl)-1,4-butanediamineContains methyl substitutionDifferent functional groups

Tert-butyl 4-aminobutyl(methyl)carbamate stands out due to its unique combination of structural features that enhance its stability and potential biological activity compared to these similar compounds .

Tert-butyl 4-aminobutyl(methyl)carbamate (CAS: 144222-23-1) emerged as part of the broader development of carbamate chemistry, particularly within the context of protection chemistry strategies. The compound represents an evolution in the application of tert-butyloxycarbonyl (BOC) protection chemistry, which was originally introduced in the late 1950s. The development of this specific compound reflects the ongoing refinement of protection strategies in organic synthesis, particularly for compounds containing both primary and secondary amine functionalities.

The historical significance of this compound lies in its relationship to the BOC protection group methodology, which revolutionized peptide synthesis and other complex organic synthesis pathways by allowing selective protection of nitrogen-containing functional groups. As synthetic organic chemistry advanced through the latter half of the 20th century, derivatives like tert-butyl 4-aminobutyl(methyl)carbamate became increasingly important for achieving selective transformations in multifunctional molecules.

Significance in Carbamate Chemistry Research

The carbamate functional group represents a critical structural motif in medicinal chemistry and drug development. Tert-butyl 4-aminobutyl(methyl)carbamate exemplifies the utility of carbamates in research contexts, offering a blend of stability and reactivity that makes it valuable for synthetic applications. The compound's significance in carbamate chemistry research stems from several key aspects:

  • Structural versatility: The N-methyl carbamate functionality provides distinct reactivity compared to non-methylated analogs
  • Dual functionality: The presence of both protected (carbamate) and free amine groups enables selective transformations
  • Conformational properties: The N-methylation influences the rotational barriers and conformational preferences of the carbamate group
  • Stability profile: Enhanced stability compared to simple carbamates due to the N-methyl substitution pattern

Research into carbamate compounds like tert-butyl 4-aminobutyl(methyl)carbamate has revealed their importance beyond synthetic utility, with carbamates themselves demonstrating biological activity. The carbamate group's structural similarity to amides contributes to its functionality in biological systems, making compounds containing this group particularly relevant for pharmaceutical research.

Role in Protection Chemistry Methodologies

Tert-butyl 4-aminobutyl(methyl)carbamate exemplifies sophisticated protection chemistry strategies, particularly in contexts requiring differential protection of multiple amine groups. The compound incorporates the widely-utilized tert-butyloxycarbonyl (BOC) protecting group, which is known for its acid-lability and stability under basic conditions.

The protection strategy embodied in this compound offers several methodological advantages:

  • Orthogonal deprotection: The BOC group can be selectively removed under acidic conditions while leaving many other protecting groups intact
  • Mild installation conditions: The protected amine can be prepared under mild conditions using reagents like di-tert-butyl dicarbonate (Boc₂O)
  • Selective functionalization: The free primary amine remains available for further reactions while the secondary amine is protected
  • Compatibility: The protection scheme is compatible with a wide range of functional groups and reaction conditions

The mechanism of BOC protection and deprotection is particularly noteworthy. Protection typically involves nucleophilic attack of the amine on an activated carbonate like Boc₂O, while deprotection occurs through acid-catalyzed formation of a tert-butyl cation, followed by decarboxylation. This reaction sequence provides a clean and predictable method for selective amine protection and deprotection, essential for complex molecular synthesis.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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